
5-((Decyloxy)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Decyloxy)methyl)quinolin-8-ol is a quinoline derivative with the molecular formula C20H29NO2. This compound is known for its unique structure, which includes a quinoline ring substituted with a decyloxy methyl group at the 5-position and a hydroxyl group at the 8-position.
Vorbereitungsmethoden
The synthesis of 5-((Decyloxy)methyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with a decyloxy methyl group. One common method involves the reaction of quinolin-8-ol with decyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .
Industrial production methods for quinoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
5-((Decyloxy)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. This reaction typically requires hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The decyloxy methyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinone derivatives, while reduction of the quinoline ring produces tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
5-((Decyloxy)methyl)quinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities.
Materials Science: Quinoline derivatives can be used as ligands in coordination chemistry, leading to the development of new materials with unique electronic and optical properties.
Industrial Chemistry: This compound can be used as an intermediate in the synthesis of other quinoline-based compounds, which have applications in dyes, pigments, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 5-((Decyloxy)methyl)quinolin-8-ol depends on its specific application. In medicinal chemistry, quinoline derivatives often exert their effects by interacting with biological targets such as enzymes, receptors, or DNA. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death .
In materials science, the compound may act as a ligand, coordinating with metal ions to form complexes with specific electronic or optical properties .
Vergleich Mit ähnlichen Verbindungen
5-((Decyloxy)methyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:
Quinolin-8-ol: The parent compound without the decyloxy methyl group. It has similar chemical properties but lacks the hydrophobic decyloxy chain.
Chloroquine: A well-known antimalarial drug with a quinoline core. It has different substituents that confer its antimalarial activity.
Quinoline-2-carboxylic acid: Another quinoline derivative with a carboxyl group at the 2-position.
Eigenschaften
CAS-Nummer |
112523-52-1 |
|---|---|
Molekularformel |
C20H29NO2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
5-(decoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-15-23-16-17-12-13-19(22)20-18(17)11-10-14-21-20/h10-14,22H,2-9,15-16H2,1H3 |
InChI-Schlüssel |
KMBXYOFCAYVVAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

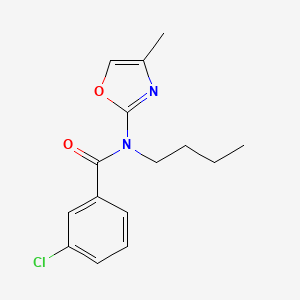
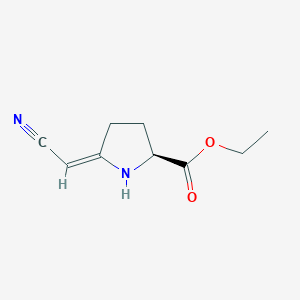
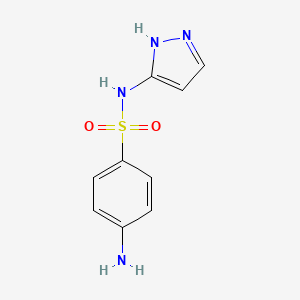
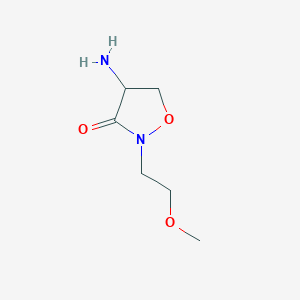
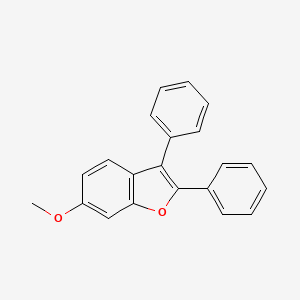
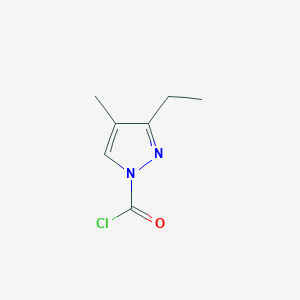
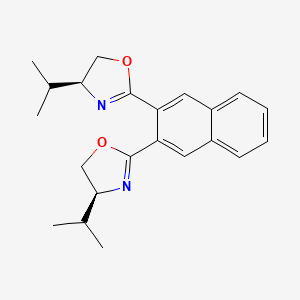
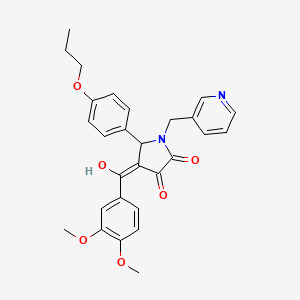
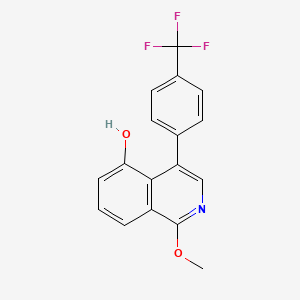
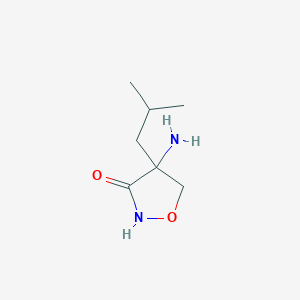
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
